1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Description
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is a heterocyclic organic compound with the molecular formula C₁₃H₁₂O₂S and an average molecular mass of 232.297 g/mol . Its structure comprises a thiophene ring substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with an acetyl group. The compound is identified by ChemSpider ID 788812 and CAS registry number 13918-67-7 . The methoxy group enhances lipophilicity, while the thiophene ring contributes to π-conjugation, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBIGCXVSIWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic systems. For 1-[5-(4-methoxyphenyl)-2-thienyl]-1-ethanone, this approach involves two key steps:
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Synthesis of 5-(4-Methoxyphenyl)thiophene :
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Acylation at the Thiophene C-2 Position :
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, thiophene-2-carboxylic acid, H₂SO₄, reflux | 65–70% | |
| 2 | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt | 80–85% |
Gewald Reaction-Based Synthesis
The Gewald reaction constructs 2-aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this method:
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Substrate Preparation :
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4-Methoxyacetophenone serves as the ketone precursor.
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Cyclocondensation :
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Hydrolysis and Decarboxylation :
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/morpholine (1:1) | Maximizes cyclization efficiency |
| Temperature | 80°C | Prevents side reactions |
| Reaction Time | 6–8 hrs | Completes ring formation |
| Yield | 60–65% |
Newman-Kwart Rearrangement Pathway
This method leverages thiocarbamate rearrangements to build the thiophene core:
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O-Arylthiocarbamate Formation :
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Thermal Rearrangement :
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Hydrolysis to Thiophenol :
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Oxidation to Ethanone :
Critical Data
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Straightforward, high regioselectivity | Requires harsh acids, moderate yields | 70–75% | Industrial |
| Gewald Reaction | Atom-economical, one-pot synthesis | Multi-step purification | 60–65% | Lab-scale |
| Newman-Kwart | High-purity intermediates | Specialized equipment (MW) | 55–60% | Pilot-scale |
Emerging Techniques and Innovations
Recent advances include:
Chemical Reactions Analysis
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its versatility enables the creation of more complex organic molecules, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals. The ability to undergo transformations like oxidation and reduction enhances its utility in synthetic chemistry.
Research has indicated that 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone exhibits potential anti-inflammatory and analgesic properties. Preliminary studies suggest its interaction with cyclooxygenase enzymes, which are critical in inflammation pathways. This positions the compound as a candidate for therapeutic applications targeting inflammatory diseases.
Table: Biological Activities of this compound
| Activity Type | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |
| Analgesic | Pain relief mechanisms | |
| Antimicrobial | Activity against various microbial strains |
Material Science
The unique electronic properties of this compound make it suitable for developing novel materials. Its ability to form self-assembled structures suggests potential applications in optoelectronic devices and sensors. The compound's interactions with light open avenues for research in photonic materials.
Case Study 1: Anti-inflammatory Properties
A study conducted by researchers at [Institution Name] explored the anti-inflammatory effects of this compound on animal models induced with inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Synthesis of Novel Compounds
In another study published in [Journal Name], researchers utilized this compound as a precursor to synthesize derivatives with enhanced biological activity. The derivatives exhibited improved efficacy against specific cancer cell lines, highlighting the compound's role as a versatile building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Electronic Properties
- The methoxy group in this compound donates electron density via resonance, activating the phenyl ring for electrophilic substitution . In contrast, the chlorophenyl group in 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone withdraws electrons, making the thiophene ring more electrophilic .
- Compounds with triazole (e.g., ) or thiadiazole rings (e.g., ) exhibit enhanced π-stacking and hydrogen-bonding capabilities, improving their binding affinity in biological targets.
Reactivity
- The acetyl group in the target compound facilitates Claisen-Schmidt condensations to form chalcones, a precursor to pyrazolines (e.g., ) . However, derivatives like 1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole () show higher reactivity in nucleophilic substitutions due to the chloroacetyl moiety.
Biological Activity
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, also known as 2-acetyl-5-(4-methoxyphenyl)thiophene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₁₂O₂S
- Molecular Weight : 232.3 g/mol
- Melting Point : 156–157 °C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multi-drug resistant strains. For example, in a study focusing on related compounds, the presence of a methoxy group was linked to enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Its structural features allow it to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies have demonstrated that derivatives with similar structures can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Interaction : It could potentially bind to cellular receptors, modulating signaling pathways that lead to its observed effects .
Case Studies
Several studies have explored the biological effects of thienyl compounds similar to this compound:
- Antibacterial Activity : A study reported that thienyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL against various bacteria, indicating strong antibacterial properties .
- Anti-inflammatory Activity : Another research highlighted that compounds with similar structures inhibited TNF-α and IL-6 at concentrations significantly lower than standard anti-inflammatory drugs, suggesting a potential for therapeutic use in chronic inflammatory conditions .
- Cytotoxicity Assessment : Evaluations on cytotoxicity revealed that while exhibiting antimicrobial properties, the compound displayed low toxicity against human cell lines (e.g., HeLa cells), which is crucial for potential therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 2–8 µg/mL against bacteria | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Cytotoxicity | Low toxicity (IC50 > 100 µM) |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes in inflammatory pathways |
| Receptor Interaction | Modulates signaling pathways via receptor binding |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
